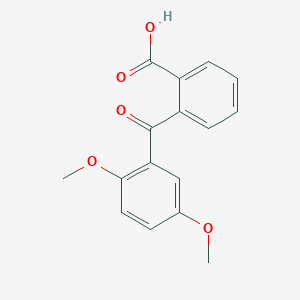









|
REACTION_CXSMILES
|
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[Cl-].[Al+3].[Cl-].[Cl-].[CH3:16][O:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=1.Cl>C(Cl)Cl>[CH3:16][O:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][C:19]=1[C:4]([C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[C:1]([OH:6])=[O:11])=[O:5] |f:1.2.3.4|
|


|
Name
|
|
|
Quantity
|
17.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
30.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
27.6 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)OC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The suspension quickly became bright yellow and is stirred at room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISTILLATION
|
|
Details
|
dry methylene chloride (previously distilled over anhydrous potassium carbonate)
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is stirred overnight at 25°
|
|
Duration
|
8 (± 8) h
|
|
Type
|
STIRRING
|
|
Details
|
The slurry was stirred for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform (4 × 150 ml)
|
|
Type
|
FILTRATION
|
|
Details
|
is collected by filtration
|
|
Type
|
EXTRACTION
|
|
Details
|
The organic extract
|
|
Type
|
WASH
|
|
Details
|
was washed once with water (200 ml)
|
|
Type
|
WASH
|
|
Details
|
washed with saturated sodium bicarbonate (4 × 150 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous bicarbonate extract
|
|
Type
|
WASH
|
|
Details
|
is washed once with chloroform (150 ml)
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture cooled on an ice bath
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
The residue is washed well with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C(C=C1)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |